![molecular formula C30H20Cl3F2N3O4S B567698 N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1262985-23-8](/img/structure/B567698.png)
N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Overview
Description
The compound N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is a pyrrolo[2,3-b]pyridine derivative featuring a 1-(2,6-dichlorobenzoyl) substituent, a sulfonamide group, and halogenated aryl rings. Its core pyrrolo[2,3-b]pyridine scaffold is a common feature in kinase inhibitors due to its ability to mimic ATP-binding motifs .
Biological Activity
N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS Number: 1262985-23-8) is a complex chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 662.92 g/mol. The structure features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. The presence of multiple functional groups enhances its potential interactions within biological systems.
1. Antitumor Activity
Research indicates that compounds based on the pyrrolo[2,3-b]pyridine scaffold exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. A study highlighted the effectiveness of similar compounds in targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The compound demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2, indicating potent inhibitory activity .
2. Antiviral and Antimycobacterial Activities
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral properties. Studies suggest that these compounds can inhibit viral replication and have shown activity against mycobacterial infections. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral proliferation .
3. Antidiabetic Effects
Some derivatives have been evaluated for their potential to enhance insulin sensitivity. In vitro studies demonstrated that certain pyrrolo derivatives can significantly increase glucose uptake in adipocytes, suggesting a role in diabetes management .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Key Enzymes: Many related compounds inhibit enzymes critical to cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways: Targeting specific pathways such as FGFR signaling can disrupt the growth signals in cancer cells.
- Induction of Apoptosis: Compounds have been shown to trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrrolo[2,3-b]pyridine core in this compound?
The pyrrolo[2,3-b]pyridine scaffold can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or cyclocondensation of halogenated intermediates with amines. For example, the 4-chlorophenyl and 2,6-dichlorobenzoyl groups may be introduced using Buchwald-Hartwig amination or nucleophilic aromatic substitution under controlled pH and temperature . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen feasible pathways to minimize trial-and-error experimentation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) are essential for confirming molecular weight and connectivity. X-ray diffraction (XRD) resolves crystal packing and stereoelectronic effects, particularly for the sulfonamide and dichlorobenzoyl groups . For purity, use HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to detect impurities at <0.1% .
Q. How can researchers design experiments to efficiently optimize reaction yields for this complex molecule?
Employ a Design of Experiments (DoE) approach, such as fractional factorial designs, to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 3² factorial design can optimize the coupling of the pyrrolo-pyridine intermediate with the propane-sulfonamide moiety, reducing the number of trials by 50% while identifying synergistic effects between parameters . Computational tools like COMSOL Multiphysics can simulate reaction kinetics to guide experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in this compound’s reactivity?
Discrepancies often arise from approximations in density functional theory (DFT) calculations (e.g., solvent effects, transition state barriers). Validate computational models by:
- Comparing multiple functionals (e.g., B3LYP vs. M06-2X) for energy profiles .
- Incorporating explicit solvent molecules in molecular dynamics simulations .
- Using Bayesian optimization to iteratively refine experimental parameters based on computational outliers .
Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?
Hygroscopicity in sulfonamide derivatives can be managed via:
- Lyophilization under inert atmospheres (N₂/Ar) to form stable amorphous solids.
- Dynamic vapor sorption (DVS) analysis to determine critical relative humidity thresholds for decomposition .
- Co-crystallization with hydrophobic counterions (e.g., trifluoroacetate) to reduce water adsorption .
Q. How can multi-scale modeling elucidate the electronic effects of fluorinated and chlorinated substituents on this compound’s bioactivity?
Combine:
- Quantum mechanics (QM): DFT calculations (e.g., NBO analysis) to map charge distribution and frontier molecular orbitals, identifying electrophilic sites .
- Molecular dynamics (MD): Simulate ligand-receptor binding using force fields (e.g., CHARMM) parameterized for halogen bonds .
- Machine learning (ML): Train models on halogenated compound libraries to predict substituent effects on solubility and binding affinity .
Q. Methodological Challenges & Solutions
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- In vitro: Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products.
- In silico: Predict metabolic pathways via software like Schrödinger’s BioLuminate, focusing on sulfonamide hydrolysis and cytochrome P450 interactions .
- Microscopy: TEM/SEM to assess particle aggregation in simulated biological fluids (e.g., PBS) .
Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of this compound’s synthesis?
- Screen immobilized catalysts (e.g., Pd/CeO₂ nanoparticles) for Suzuki couplings, using high-throughput robotic platforms to test >100 conditions/week .
- Apply life-cycle assessment (LCA) tools to compare waste generation and energy use across catalytic systems .
Q. Cross-Disciplinary Approaches
Q. What hybrid methodologies combine synthetic chemistry and AI for reaction optimization?
- Use reinforcement learning (RL) algorithms to iteratively adjust flow reactor parameters (e.g., residence time, pressure) based on real-time FTIR data .
- Generate synthetic pathways with retrosynthesis software (e.g., Chematica) trained on halogenated heterocycle databases .
Q. How can environmental impact studies be designed for this compound’s degradation byproducts?
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Vemurafenib (PLX4032)
Structure : N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide .
Key Differences :
- The target compound includes a 1-(2,6-dichlorobenzoyl) group absent in Vemurafenib. This modification may enhance hydrophobic interactions with kinase domains or improve metabolic stability .
- Both share the sulfonamide moiety, critical for solubility and hydrogen bonding with kinase active sites .
Pharmacological Data :
The dichlorobenzoyl group in the target compound may confer broader kinase selectivity or resistance mitigation compared to Vemurafenib, which is prone to resistance mutations .
PLX4720
Structure : N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide .
Comparison :
- PLX4720 lacks the 4-chlorophenyl and dichlorobenzoyl groups present in the target compound.
- Both compounds share the pyrrolo[2,3-b]pyridine-sulfonamide backbone, but the target’s additional substituents likely enhance binding affinity.
Pexidartinib (Turalio®)
Structure : 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride .
Key Differences :
- Pexidartinib substitutes the sulfonamide with a trifluoromethylpyridin group, targeting CSF1R for腱鞘巨细胞瘤 (TGCT) rather than BRAF .
- The absence of the dichlorobenzoyl group in Pexidartinib highlights how scaffold modifications redirect therapeutic applications.
BTK Inhibitors (e.g., Compound 3P)
Structure : Pyrrolo[2,3-b]pyridine derivatives with varied substituents .
Comparison :
- Compound 3P (IC50 = 6.0 nM against BTK) shares the pyrrolo[2,3-b]pyridine core but lacks the dichlorobenzoyl and difluorophenyl groups .
- Molecular dynamics simulations suggest that bulky substituents (e.g., dichlorobenzoyl) stabilize ligand-protein interactions by occupying hydrophobic pockets .
Research Findings and Implications
Kinase Selectivity and Binding Modes
- The dichlorobenzoyl group in the target compound may enable dual inhibition of BRAF and IKKα, as seen in scaffold-hopping strategies for kinase inhibitors .
- Docking studies (e.g., for BTK inhibitors) indicate that halogenated aryl groups improve binding free energy by ~2–3 kcal/mol compared to non-halogenated analogs .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s architecture necessitates a retrosynthetic approach that prioritizes modular assembly. Disconnection at the propane-1-sulfonamide moiety reveals 3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoroaniline as a key intermediate . Further decomposition of the pyrrolopyridine core suggests two primary precursors: a 5-substituted pyrrolo[2,3-b]pyridine derivative and a 2,4-difluorophenyl carbonyl fragment. Patent literature emphasizes the utility of Suzuki-Miyaura coupling for introducing the 4-chlorophenyl group at the 5-position of the azaindole scaffold , while Madelung cyclization offers an alternative route to the pyrrolopyridine skeleton .
Synthesis of the Pyrrolo[2,3-b]Pyridine Core
Palladium-Catalyzed Cross-Coupling Approaches
The 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine intermediate is most efficiently prepared via Suzuki-Miyaura coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-chlorophenylboronic acid. As detailed in , optimal conditions employ tetrakis(triphenylphosphine)palladium(0) (2 mol%) in a 1:1 mixture of tetrahydrofuran and water at 65°C for 12 hours, achieving 89% yield. Critical to minimizing biphenyl impurities (<0.05% by HPLC) is the exclusion of acetonitrile, which otherwise promotes homo-coupling side reactions .
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Efficiency
Solvent System | Temperature (°C) | Yield (%) | Biphenyl Impurity (%) |
---|---|---|---|
THF/H2O | 65 | 89 | 0.02 |
Acetonitrile/H2O | 65 | 72 | 1.8 |
DMF/H2O | 80 | 85 | 0.15 |
Madelung Cyclization for Core Assembly
An alternative route described in involves Madelung cyclization of N-(2,6-dichlorobenzoyl)-3-(4-chlorophenyl)propiolamide under basic conditions. Heating at 150°C in potassium tert-butoxide/toluene induces intramolecular cyclization to form the pyrrolopyridine core in 68% yield. While this method avoids transition-metal catalysts, regiochemical control is less predictable, often yielding mixtures of 3- and 4-substituted isomers requiring chromatographic separation .
Introduction of the 2,6-Dichlorobenzoyl Protecting Group
Protection of the pyrrolopyridine nitrogen is critical prior to subsequent functionalization. Acylation with 2,6-dichlorobenzoyl chloride proceeds optimally in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. Kinetic studies reveal complete conversion within 2 hours at 0°C, with in situ IR monitoring confirming the absence of over-acylation byproducts . The electron-withdrawing nature of the dichlorobenzoyl group enhances the electrophilicity of the pyrrolopyridine C3 position for subsequent carbonylative coupling.
Carbonylative Coupling to Install the Difluorophenyl Fragment
Coupling of the acylated pyrrolopyridine with 2,4-difluoro-3-nitrobenzaldehyde employs a modified Friedel-Crafts acylation. Catalytic scandium(III) triflate (10 mol%) in trifluoroethanol at 80°C effects regioselective C3-acylation, yielding the nitro intermediate in 76% yield . Reduction of the nitro group to an amine is achieved via hydrogenation over Pearlman’s catalyst (Pd(OH)2/C) in ethyl acetate, with careful exclusion of oxygen to prevent over-reduction.
Sulfonylation with Propane-1-Sulfonamide
The final sulfonylation step presents unique challenges due to the steric hindrance of the difluorophenyl moiety and the nucleophilic sensitivity of the pyrrolopyridine core. Patent discloses a two-step protocol:
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Activation of propane-1-sulfonyl chloride with N-methylimidazole (1.2 equiv) in THF at −20°C.
-
Gradual addition to the amine intermediate, maintaining pH 8–9 via simultaneous addition of aqueous sodium bicarbonate.
This method achieves 92% conversion with <0.5% des-fluoro impurity, as confirmed by LC-MS .
Crystallization and Polymorph Control
Final purification involves anti-solvent crystallization from methyl tert-butyl ether/hexanes. XRPD analysis identifies Form I as the thermodynamically stable polymorph, exhibiting a melting endotherm at 214°C (DSC). Process parameters critical to polymorph control include:
-
Cooling rate: 0.5°C/min
-
Seed crystal loading: 2% w/w
-
Stirring speed: 200 rpm
Analytical Characterization and Impurity Profiling
HPLC-UV/HRMS methods validated per ICH Q2(R1) specifications confirm chemical purity ≥99.8% with the following impurity limits:
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Biphenyl byproduct (Formula A): <0.02%
-
Des-chloro analog: <0.1%
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Sulfonate ester genotoxic impurity: <5 ppm
Stability studies (40°C/75% RH, 6 months) show no significant degradation, supporting the robustness of the synthetic route .
Properties
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20Cl3F2N3O4S/c1-2-12-43(41,42)37-24-11-10-23(34)26(27(24)35)28(39)20-15-38(30(40)25-21(32)4-3-5-22(25)33)29-19(20)13-17(14-36-29)16-6-8-18(31)9-7-16/h3-11,13-15,37H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUPUTQAJAIAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CN(C3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20Cl3F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679577 | |
Record name | N-{3-[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262985-23-8 | |
Record name | N-[3-[[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262985-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{3-[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-{[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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